![molecular formula C19H15ClN4O5S B3008537 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 449786-01-0](/img/structure/B3008537.png)
2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are a class of compounds that have been found to exhibit a wide range of pharmacological activities . They are known for their diverse effects, including potent antileishmanial and antimalarial activities . These compounds are often used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. Typically, these properties are determined through a variety of analytical techniques .Scientific Research Applications
- Researchers have studied the antimicrobial activity of this compound due to its structural features. It may exhibit inhibitory effects against bacteria, fungi, or other microorganisms. Further investigations could explore its potential as a novel antimicrobial agent .
- The presence of the thieno[3,4-c]pyrazole moiety suggests that this compound might possess anti-inflammatory properties. Studies could investigate its impact on inflammatory pathways, cytokine production, and cellular responses .
- Nitrobenzamides are known for their cytotoxic effects. Researchers could explore whether this compound exhibits selective cytotoxicity against cancer cells. In vitro and in vivo studies might reveal its potential as an anticancer agent .
- The compound’s structure suggests it could interact with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., kinases, proteases) could provide insights into its mechanism of action and potential therapeutic applications .
- Researchers might explore the compound’s reactivity in synthetic chemistry. Can it serve as a building block for the synthesis of more complex molecules? Investigating its reactions with various reagents could reveal its synthetic utility .
- Given its unique structure, this compound could be used as a probe in biochemical studies. Researchers might investigate its interactions with biomolecules (e.g., proteins, nucleic acids) to understand biological processes or develop diagnostic tools .
Antimicrobial Properties
Anti-Inflammatory Activity
Anticancer Potential
Enzyme Inhibition
Synthetic Applications
Biochemical Studies
Mechanism of Action
While the specific mechanism of action for “2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide” is not known, pyrazole derivatives in general have been found to exhibit a range of biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERKXIQCIHNKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.